molecular formula C12H8Cl2O2S B8741759 2-(3,4-Dichlorophenyl)-3-hydroxy-4-(methylcarbonyl)thiophene CAS No. 808122-96-5

2-(3,4-Dichlorophenyl)-3-hydroxy-4-(methylcarbonyl)thiophene

Cat. No.: B8741759
CAS No.: 808122-96-5
M. Wt: 287.2 g/mol
InChI Key: RGQFAAYLXUBSJO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3-hydroxy-4-(methylcarbonyl)thiophene is a useful research compound. Its molecular formula is C12H8Cl2O2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

808122-96-5

Molecular Formula

C12H8Cl2O2S

Molecular Weight

287.2 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)-4-hydroxythiophen-3-yl]ethanone

InChI

InChI=1S/C12H8Cl2O2S/c1-6(15)8-5-17-12(11(8)16)7-2-3-9(13)10(14)4-7/h2-5,16H,1H3

InChI Key

RGQFAAYLXUBSJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (967 mL) solution of 2-(3,4-dichlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dichlorothiophene (96.7 g, 221 mmol, purity: 63%) was cooled to −18° C., and to this solution, a chloroform (193 mL) solution of sulfuryl chloride (19.5 mL, 1.15 equivalent amounts) was dropwise added over a period of 20 minutes, followed by stirring at −20° C. for 1 hour. The temperature of the solution was raised to 0° C., and water (193 mL) was dropwise added over a period of 5 minutes, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. To the obtained crude product, 2-propanol (967 mL) was added, followed by stirring at 5° C. for 1 hour. The formed crystals were subjected to filtration to give the desired product as a pale yellow solid (49.4 g, yield: 51%).
Quantity
967 mL
Type
reactant
Reaction Step One
Name
2-(3,4-dichlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dichlorothiophene
Quantity
96.7 g
Type
reactant
Reaction Step One
Quantity
193 mL
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
193 mL
Type
reactant
Reaction Step Three
Quantity
967 mL
Type
solvent
Reaction Step Four
Yield
51%

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